molecular formula C11H12F3NO4S B8392548 3-Morpholin-4-ylphenyl trifluoromethanesulfonate

3-Morpholin-4-ylphenyl trifluoromethanesulfonate

Cat. No. B8392548
M. Wt: 311.28 g/mol
InChI Key: FXNQUGGIXKWAJA-UHFFFAOYSA-N
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Patent
US07977485B2

Procedure details

2.18 ml (12.9 mmol) of trifluoromethanesulphonic anhydride are slowly added dropwise to a solution, cooled to −10° C., of 1.54 g (8.6 mmol) of 3-(4-morpholinyl)-phenol and 3.59 ml (25.8 mmol) of triethylamine in 10 ml of dichloromethane. The mixture is stirred at −10° C. for 30 min and then at 0° C. for 30 min. It is washed successively with 10% strength sodium bicarbonate solution, water and saturated sodium chloride solution, dried over sodium sulphate and concentrated in vacuo, and the residue is dried under high vacuum. 2.41 g (90.1% of theory) of the title compound are obtained.
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
3.59 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].[N:16]1([C:22]2[CH:23]=[C:24](O)[CH:25]=[CH:26][CH:27]=2)[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1.C(N(CC)CC)C>ClCCl>[F:1][C:2]([F:15])([F:14])[S:3]([O:6][C:26]1[CH:25]=[CH:24][CH:23]=[C:22]([N:16]2[CH2:17][CH2:18][O:19][CH2:20][CH2:21]2)[CH:27]=1)(=[O:5])=[O:4]

Inputs

Step One
Name
Quantity
2.18 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Two
Name
Quantity
1.54 g
Type
reactant
Smiles
N1(CCOCC1)C=1C=C(C=CC1)O
Name
Quantity
3.59 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at −10° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 0° C. for 30 min
Duration
30 min
WASH
Type
WASH
Details
It is washed successively with 10% strength sodium bicarbonate solution, water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is dried under high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(S(=O)(=O)OC1=CC(=CC=C1)N1CCOCC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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